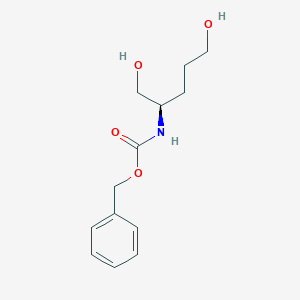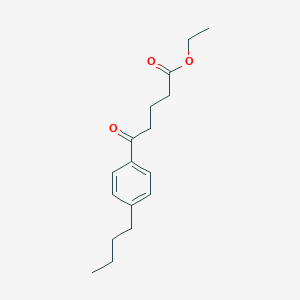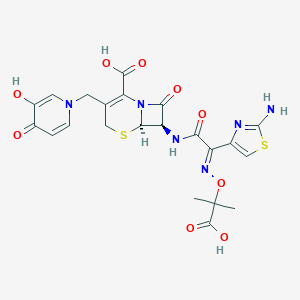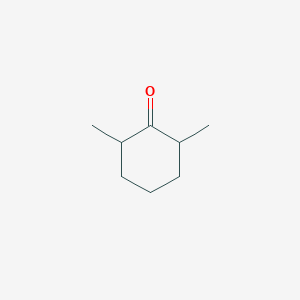
(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate
Descripción general
Descripción
Enantioselective Synthesis Analysis
The synthesis of benzyl carbamate derivatives has been a subject of interest due to their potential applications in medicinal chemistry. One study describes an efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists. The key step involves an iodolactamization, leading to a highly functionalized compound. This process was optimized to a single-pot transformation, enhancing efficiency .
Molecular Structure Analysis
The molecular structure of benzyl carbamate derivatives is crucial for their biological activity. In the context of estrogen receptor binding, the positioning of hydroxy groups on the benzo[a]carbazole derivatives significantly affects their binding affinities. Optimal receptor binding is achieved with specific hydroxy group placements, which also influence the estrogenic or anti-estrogenic properties of these compounds .
Chemical Reactions Analysis
Rhodium-catalyzed reactions have been employed to synthesize various benzyl carbamate derivatives. For instance, Rh(III)-catalyzed cascade annulation of 2-arylindoles with α-diazo carbonyl compounds has been used to create benzo[a]carbazoles with high regio-selectivity and atom efficiency . Another study utilized Rh(III)-catalyzed annulation/C-H activation of o-ethynylanilines with diazo compounds, which involved a 1,4-rhodium migration to rapidly form benzo[a]carbazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl carbamate derivatives, such as their phytotoxicity, have been investigated. Carbamate compounds synthesized from 1,3-dimethyl-4-acyl-5-hydroxypyrazoles showed varying degrees of phytotoxicity on seed germination and seedling growth, with less impact on rice and turf seedlings compared to radish and green pea seedlings . Additionally, the synthesis of (R)-tert-butyl benzyl carbamate from L-Serine demonstrated the importance of protecting groups and the Corey-Fuchs reaction in the overall yield of the synthesis process .
Relevant Case Studies
Case studies involving benzyl carbamate derivatives have shown their potential in inhibiting estrogen receptor-positive breast cancer cells and hormone-dependent mammary tumors . Another derivative, isosorbide-2-benzyl carbamate-5-salicylate, was found to be a highly potent and selective inhibitor of butyrylcholinesterase, indicating its potential for therapeutic applications .
Aplicaciones Científicas De Investigación
Chemical Structure and Metabolism
(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a compound that belongs to the broader class of benzimidazole carbamates, which have been extensively studied for their chemotherapeutic effects and metabolic pathways. An investigation on the effects of similar compounds, such as albendazole and mebendazole, on parasitic infections illustrates the relevance of benzimidazole carbamates in pharmacology (McCracken, Lipkowitz, & Dronen, 2004). Moreover, the metabolism of carbamates, including their hydrolysis, provides insights into the design of drugs or prodrugs, highlighting the significance of understanding the structural and metabolic characteristics for pharmaceutical applications (Vacondio, Silva, Mor, & Testa, 2010).
Catalytic and Synthetic Applications
The synthesis of methylene-linked liquid crystal dimers and the exploration of their transitional properties, such as in the creation of new nematic phases, demonstrate the potential utility of benzyl carbamates in material science and chemistry. These compounds can influence the design and development of materials with specific optical and physical properties, contributing to advancements in liquid crystal technology (Henderson & Imrie, 2011).
Hydrogenation of Furfural Derivatives
The catalytic hydrogenation of furfural and its derivatives to produce pentanediols, such as 1,2-pentanediol and 1,5-pentanediol, underscores the role of catalytic processes in green chemistry. This application is significant for the production of high-value chemicals from renewable resources, showcasing the potential of benzyl carbamates in catalyzing environmentally friendly reactions (Tan, Su, Gao, Cui, Wang, & Zhao, 2021).
Reductive Carbonylation and Nitro Compound Reduction
The use of carbon monoxide (CO) in the reductive carbonylation of nitro aromatics, leading to the formation of carbamates, highlights the versatility of carbamates in synthetic organic chemistry. This process is integral to the development of new synthetic pathways for producing valuable chemical intermediates and products, illustrating the chemical utility and application of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate analogs in industrial chemistry (Tafesh & Weiguny, 1996).
Safety And Hazards
The safety information available indicates that “®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate” has a GHS07 pictogram and a signal word of “Warning”. The hazard statement is H302, which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
benzyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c15-8-4-7-12(9-16)14-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,7-10H2,(H,14,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONUZQBHASYEAL-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373869 | |
| Record name | (R)-2-N-Cbz-Amino-pentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate | |
CAS RN |
478646-28-5 | |
| Record name | (R)-2-N-Cbz-Amino-pentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















